N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c1-11-3-4-12(2)16(9-11)25(23,24)21-10-15(22)13-5-7-14(8-6-13)17(18,19)20/h3-9,15,21-22H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPFQSCJZQYSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide, commonly referred to as T0901317, is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This compound is particularly noted for its potential in various therapeutic applications, including anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of T0901317, supported by data tables, case studies, and detailed research findings.
Structural Overview
The chemical structure of T0901317 is characterized by the following features:
- Sulfonamide group : Provides antimicrobial properties.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Hydroxyl group : May contribute to its biological activity through hydrogen bonding.
The molecular formula is , and the compound exhibits a complex arrangement that influences its interaction with biological targets.
Molecular Formula
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.39 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
T0901317 has been studied for its potential anticancer effects. Research indicates that it may inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.
- Case Study : In a study conducted on breast cancer cells, T0901317 demonstrated significant cytotoxicity, leading to apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
- Research Findings : A study highlighted that T0901317 effectively reduced levels of TNF-alpha and IL-6 in vitro, suggesting its utility in managing conditions like rheumatoid arthritis .
Antimicrobial Activity
T0901317 exhibits bacteriostatic effects against a range of bacterial strains. Its sulfonamide structure contributes to its antimicrobial properties, making it relevant in the development of new antibiotics.
- Data Table :
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of T0901317 is primarily attributed to its ability to modulate key signaling pathways:
- Inhibition of NF-κB Pathway : T0901317 has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression .
- Interaction with Protein Targets : The trifluoromethyl group enhances the compound's binding affinity to target proteins, improving its efficacy .
Comparison with Similar Compounds
Structural Analogues from Sulfonamide-Triazole Hybrids ()
Compounds 4–15 in share a sulfonylbenzene backbone but diverge in substituents and heterocyclic systems. Key comparisons include:
| Feature | Target Compound | Triazole Derivatives [7–9] | S-Alkylated Triazoles [10–15] |
|---|---|---|---|
| Core Structure | Benzenesulfonamide with hydroxyethyl side chain | 1,2,4-Triazole-3-thiones linked to sulfonylphenyl groups | S-Alkylated triazoles with ketone substituents |
| Key Substituents | 2,5-Dimethyl, 4-(trifluoromethyl)phenyl | Halogens (Cl, Br) at para positions; 2,4-difluorophenyl | α-Halogenated ketones (e.g., 2-bromoacetophenone) |
| Spectral Data | Expected O-H stretch (IR: ~3200–3600 cm⁻¹) | C=S stretch (IR: 1247–1255 cm⁻¹); absence of C=O (IR: 1663–1682 cm⁻¹ lost post-cyclization) | Retention of C=S; new ketone C=O (IR: ~1660–1680 cm⁻¹) |
| Synthetic Pathway | Likely involves sulfonylation and hydroxyethylation | Cyclization of hydrazinecarbothioamides under basic conditions | Alkylation of triazole-thiones with α-halogenated ketones |
Key Differences :
- The target compound lacks the triazole heterocycle, simplifying its structure compared to 7–15 . Its hydroxyethyl group provides distinct hydrogen-bonding interactions absent in the triazole derivatives.
Comparison with Patent Compounds (–4)
Patents in –4 describe sulfonamides and carbamates with trifluoromethyl groups but differ in core scaffolds:
Key Differences :
Pharmacological Considerations ()
While focuses on β3-adrenoceptor (β3-AR) agonists, structural parallels can be drawn:
- Trifluoromethyl groups in the target compound mirror those in β3-AR agonists, which enhance receptor affinity and selectivity. However, species-specific differences (e.g., human vs. rat β3-AR) highlighted in suggest that trifluoromethyl-substituted compounds may require tailored optimization for human applications .
- The hydroxyethyl group in the target compound could mimic polar moieties in β3-AR agonists like CGP 12177, which balance hydrophilicity and receptor engagement .
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide to enhance yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction stoichiometry, solvent selection, and temperature. For example, stepwise coupling reactions (e.g., carbamate or sulfonamide formation) require anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to minimize side products . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products. Intermediate characterization by H NMR ensures correct functional group formation before proceeding to subsequent steps .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Multimodal characterization is essential:
- NMR Spectroscopy : H and C NMR to verify substituent positions, including trifluoromethyl and hydroxyethyl groups.
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., ESI-HRMS with <2 ppm error).
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water mobile phases.
- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtained .
Advanced Research Questions
Q. How does stereochemistry at the hydroxyethyl moiety influence biological activity in mitochondrial complex inhibition assays?
- Methodological Answer : Enantiomer-specific activity can be evaluated using chiral HPLC to separate (R)- and (S)-isomers, followed by comparative assays. For example, mitochondrial complex II/IV inhibitors (e.g., M.25/M.28 classes in ) show stereochemical dependency in binding kinetics. Use radiolabeled ligands (e.g., H-ATP) in competitive binding assays to quantify IC differences between enantiomers. Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins, highlighting steric or electronic effects .
Q. What experimental strategies address discrepancies in potency data across different mitochondrial inhibition studies?
- Methodological Answer : Discrepancies often arise from assay conditions:
- Mitochondrial Isolation : Use standardized protocols (e.g., differential centrifugation with sucrose gradients) to ensure intact mitochondrial membranes.
- Oxygen Consumption Rates (OCR) : Compare results from Seahorse XF analyzers vs. traditional Clark electrodes, normalizing to protein content.
- Positive Controls : Include known inhibitors (e.g., rotenone for Complex I) to validate assay sensitivity.
- Statistical Harmonization : Apply meta-analysis tools (e.g., RevMan) to reconcile data from heterogeneous studies, focusing on effect sizes rather than absolute values .
Q. How can solubility challenges in aqueous biological assays be mitigated without compromising compound stability?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility.
- pH Adjustment : Prepare phosphate-buffered solutions (pH 7.4) with 0.01% Tween-80 to stabilize sulfonamide groups.
- Lyophilization : Pre-formulate the compound as a lyophilized powder with trehalose to maintain stability during reconstitution .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data regarding this compound’s efficacy in in vitro vs. in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Compare in vitro metabolic stability (e.g., liver microsomal assays) with in vivo plasma half-life (LC-MS/MS quantification). Poor bioavailability may explain efficacy gaps.
- Tissue Penetration Studies : Use autoradiography or MALDI-IMS (imaging mass spectrometry) to assess compound distribution in target tissues.
- Species-Specific Metabolism : Test metabolites in humanized mouse models (e.g., CYP3A4-transgenic) to identify interspecies metabolic differences .
Structural and Mechanistic Insights
Q. What computational approaches are recommended to elucidate the structure-activity relationship (SAR) of derivatives?
- Methodological Answer :
- QSAR Modeling : Use Gaussian or NWChem for DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potentials) to correlate electronic properties with activity.
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., mitochondrial Complex II) under physiological conditions (NAMD/VMD software).
- Fragment-Based Screening : Identify critical substituents (e.g., trifluoromethyl vs. methyl groups) using SPR (surface plasmon resonance) binding affinity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
